molecular formula C19H20N4O3 B2441245 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775557-09-9

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No. B2441245
CAS RN: 1775557-09-9
M. Wt: 352.394
InChI Key: CKRYDTLXVKVEPT-UHFFFAOYSA-N
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Description

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research on compounds structurally related to 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione involves various synthesis methods. For instance, phthalazinone derivatives, including similar structures, are synthesized using reactions with carbon donors and electrophilic reagents (Mahmoud et al., 2012).

  • Spectral Characterization : The spectral characterization of these compounds is crucial for understanding their structure and properties. Compounds like 1,2,4-oxadiazoles and pyrimidines are characterized using techniques such as IR, NMR spectroscopy, and mass spectrometry (Korbonits et al., 1992).

Chemical Reactions and Derivatives

  • Reaction Pathways : The chemical behavior of these compounds under different conditions is explored. For instance, the base-catalyzed bromination of related structures and their subsequent reactions have been studied to understand their reactive sites and potential for creating derivatives (Bhan & Hosmane, 1993).

  • Derivative Synthesis : Various derivatives of related structures are synthesized for potential applications in different fields. For example, new bioactive compounds of oxazepines and diazepines bearing 1,3,4-oxadiazole moieties have been synthesized, showing potential antimicrobial activities (Ayyash et al., 2021).

Pharmaceutical and Biological Applications

  • Anticancer Agents : Some derivatives of related compounds, like 1,3,5-triazepines, are synthesized and screened for their anti-tumor activities. These compounds exhibit promising activities, indicating their potential as anticancer agents (Abu‐Hashem & Aly, 2017).

  • Antimicrobial Activities : Derivatives like 1,3,4-oxadiazole have recorded good to excellent results in antimicrobial activities. Such studies are crucial for developing new antimicrobial agents (Ayyash et al., 2021).

Material Science and Other Applications

  • Nonlinear Optical Properties : The exploration of nonlinear optical (NLO) properties in related compounds like benzimidazole-tethered oxazepine hybrids has been conducted. These studies are vital for applications in material science, particularly in NLO technologies (Almansour et al., 2016).

  • Corrosion Inhibition : Some derivatives, like tetrazoles synthesized from compounds structurally related to 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione, show inhibiting activity for corrosion in acidic media. This highlights their potential application in materials protection and engineering (Aouine et al., 2011).

properties

IUPAC Name

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-20-17(21-26-13)16-15-10-6-3-7-11-22(15)19(25)23(18(16)24)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRYDTLXVKVEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

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